1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt
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Overview
Description
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 2,5,6-trichloro-4-pyrimidinylamine, followed by coupling with 4-aminophenylazo compounds. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the trisodium salt .
Chemical Reactions Analysis
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Scientific Research Applications
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications .
Comparison with Similar Compounds
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)phenyl)azo)-, trisodium salt can be compared with other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Blue 1: Employed in the textile industry for dyeing fabrics.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct properties such as high water solubility and stability under various conditions .
Properties
CAS No. |
20025-74-5 |
---|---|
Molecular Formula |
C26H13Cl3N7Na3O9S3 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
trisodium;7-[[4-[[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C26H16Cl3N7O9S3.3Na/c27-23-24(28)31-26(29)32-25(23)30-13-1-3-14(4-2-13)33-34-15-5-7-16(8-6-15)35-36-17-9-19-20(21(10-17)47(40,41)42)11-18(46(37,38)39)12-22(19)48(43,44)45;;;/h1-12H,(H,30,31,32)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
InChI Key |
FRBAGNOAEDOWSE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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